
1-(2-Azidoethyl)-3,3-difluoroazetidine
Vue d'ensemble
Description
Synthesis Analysis
Azide-containing compounds can be synthesized through various methods. For instance, the oxidative polymerization of the 4-(2-azidoethyl)benzene-1,2-diol-azido analogue of dopamine was triggered by sodium periodate as an oxidant . The obtained material resulted in spherical and smooth particles .Molecular Structure Analysis
The molecular structure of azide-containing compounds can be complex. For example, γ- (2-Azidoethyl)-ATP has a molecular formula of C12H19N8O13P3 . It’s a colorless to slightly yellow solution in water with a concentration of 10 mM - 11 mM and a pH of 7.5 ±0.5 .Chemical Reactions Analysis
Azide-containing compounds can participate in various chemical reactions. For instance, iron porphyrin catalyzed light-driven C–H amination and alkene aziridination with organic azides . The photochemical reactions display chemo- and regio-selectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of azide-containing compounds can vary. For instance, 1-Azido-2- [ (2-azidoethyl)disulfanyl]ethane has a molecular formula of C4H8N6S2 . It has a polar surface area of 75 Å2 .Applications De Recherche Scientifique
Synthesis and Characterization of Polycyclic Energetic Materials
Research on the synthesis and characterization of potential polycyclic energetic materials has utilized structures incorporating azetidine, such as 1-(2-Azidoethyl)-3,3-difluoroazetidine, as building blocks. This study proposed a method for designing energetic materials by combining azetidine structures with azobis-1,2,4-triazole or bi-1,2,4-triazole, leading to the synthesis of several polycyclic compounds. These compounds exhibited high decomposition temperatures and potential as explosives, demonstrating the feasibility of this strategy for constructing energetic materials (Yang et al., 2023).
Development of Fluorescent Probes
Another application involves the development of fluorescent probes. For example, 3′-Deoxy-3-azidothymidine (AZT), which contains an azide function, served as a useful substrate for 1,2,3-triazole synthesis through the copper-catalyzed azide-alkyne cycloaddition. This synthesis led to a fluorescent 1,2,3-triazole derivative of AZT, highlighting the utility of azide-containing compounds in creating novel fluorescent probes for scientific research (Szafrański et al., 2015).
Synthesis of Difluoroazetidines
A high-yield synthesis of 3,3-difluoroazetidines, which are closely related to 1-(2-Azidoethyl)-3,3-difluoroazetidine, was achieved by monochlorohydroalane reduction of 3,3-difluoroazetidin-2-ones. These difluoroazetidin-2-ones were synthesized via a Reformatsky-type reaction, highlighting the synthetic pathways and potential applications of difluoroazetidine derivatives in medicinal chemistry and materials science (Van Brabandt & Kimpe, 2006).
Antibacterial Activity of Azetidine Derivatives
Azetidine derivatives have been utilized in the synthesis of new quinolone antibiotics. A series of 3-sulfenylazetidine derivatives were synthesized and introduced into the C7 position of a quinolone nucleus, leading to novel fluoroquinolones. Some of these derivatives exhibited enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), compared to clinically used fluoroquinolone, levofloxacin. This demonstrates the potential of azetidine derivatives, including 1-(2-Azidoethyl)-3,3-difluoroazetidine, in the development of novel antibacterial agents (Ikee et al., 2008).
Propriétés
IUPAC Name |
1-(2-azidoethyl)-3,3-difluoroazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N4/c6-5(7)3-11(4-5)2-1-9-10-8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIIKGFIACKEOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCN=[N+]=[N-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethyl)-3,3-difluoroazetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






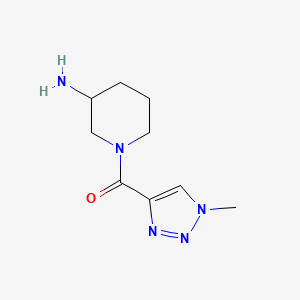
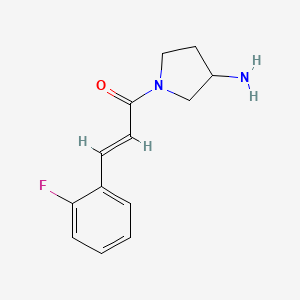
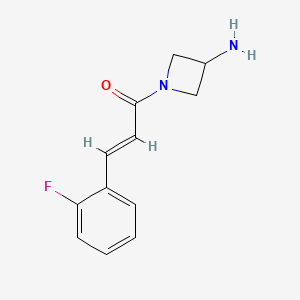
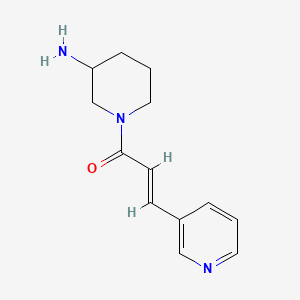
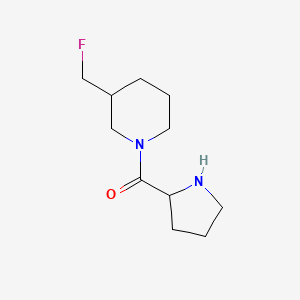
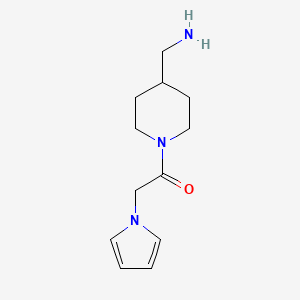
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1489127.png)

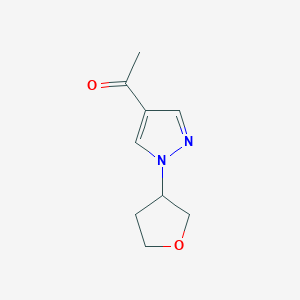
![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1489134.png)
